molecular formula C21H25N3O2 B8536741 1-Piperazinepropanamide,n-(2-oxo-2-phenylethyl)-4-phenyl-

1-Piperazinepropanamide,n-(2-oxo-2-phenylethyl)-4-phenyl-

Cat. No.: B8536741
M. Wt: 351.4 g/mol
InChI Key: DXRQITWEIMAHEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperazinepropanamide,n-(2-oxo-2-phenylethyl)-4-phenyl- is a useful research compound. Its molecular formula is C21H25N3O2 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Piperazinepropanamide,n-(2-oxo-2-phenylethyl)-4-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Piperazinepropanamide,n-(2-oxo-2-phenylethyl)-4-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

N-phenacyl-3-(4-phenylpiperazin-1-yl)propanamide

InChI

InChI=1S/C21H25N3O2/c25-20(18-7-3-1-4-8-18)17-22-21(26)11-12-23-13-15-24(16-14-23)19-9-5-2-6-10-19/h1-10H,11-17H2,(H,22,26)

InChI Key

DXRQITWEIMAHEN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC(=O)NCC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N-phenacyl-3-bromopropanamide (10.2 g; 0.038 mole) and N-phenylpiperazine (12.0 g; 0.074 mole) in dry DMF (100 ml) was stirred with anhydrous, finely-powdered sodium carbonate (15.0 g) for 18 hours at room temperature. The temperature was then increased to 80° C. and held for 12 hours to complete the reaction. The DMF was evaporated off under vacuum and the residue diluted with water (100 ml). The mixture was extracted with chloroform (3 × 100 ml). The extracts were shaken with 2 × 100 ml 2N HCl and the organic layer discarded. The aqueous layer was basified with NaOH solution to pH 9 and extracted with 3 × 75 ml CHCl3. The extracts were washed with water and dried. After removal of the solvent the remaining viscous gum triturated with ether to give a buff-coloured solid. After recrystallisation from isopropanol the product weighed 6.0 g and melted at 126° C.
Name
N-phenacyl-3-bromopropanamide
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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